molecular formula C12H11N3O2 B8560503 Methyl 3-anilinopyrazine-2-carboxylate CAS No. 89109-19-3

Methyl 3-anilinopyrazine-2-carboxylate

Cat. No.: B8560503
CAS No.: 89109-19-3
M. Wt: 229.23 g/mol
InChI Key: ANJRHIXEBGXIIV-UHFFFAOYSA-N
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Description

Methyl 3-anilinopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

89109-19-3

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-anilinopyrazine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

ANJRHIXEBGXIIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 9.5 g. of methyl 2-bromo-3-pyrazine carboxylate, 8.2 g. of aniline, 0.5 g. of p-toluene sulfonic acid and 100 ml. of water was stirred and refluxed for two hours. The reaction mixture was poured on ice, extracted with ethyl acetate, the organic extracts were dried and concentrated to yield an oil. The crude residue was eluted on a silica gel column with ethyl acetate-hexane (1:2) yielding the product of this example as a yellow solid, m.p. 72°-75° C.
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Synthesis routes and methods II

Procedure details

A mixture of 9.5 g. of methyl 2-bromo-3-pyrazine carboxylate, 8.2 g. of aniline, 0.5 g. of p-toluene sulfonic acid and 100 ml. of water was stirred and refluxed for two hours. The reaction mixture was poured on ice, extracted with ethyl acetate, the organic extracts were dried and concentrated to yield an oil. The crude residue was eluted on a silica gel column with ethyl acetate-hexane (1:2) yielding the product of this example as a yellow solid, m.p. 72°-75° C.
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Synthesis routes and methods III

Procedure details

A mixture of 9.5g. of methyl 2-bromo-3pyrazine carboxylate, 8.2g. of aniline, 0.5g. of ptoluene sulfonic acid and 100 ml. of water was stirred and refluxed for two hours. The reaction mixture was poured on ice, extracted with ethyl acetate, the organic extracts were dried and concentrated to yield an oil. The crude residue was eluted on a silica gel column with ethyl acetate-hexane (1:2) yielding the product of this example as a yellow solid, m.p. 72°-75° C.
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